3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione and related compounds involves several key strategies. Acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids is a notable method. This process involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, Dieckmann cyclisation, and subsequent hydrolysis–decarboxylation steps. The use of Lewis acids, particularly boron trifluoride–diethyl ether, has been shown to efficiently facilitate the acylation at C-3 position, highlighting a versatile route for the synthesis of substituted pyrrolidine-2,4-diones (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione and its derivatives has been extensively analyzed through various techniques, including X-ray crystallography. For instance, a study on the co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative provides insights into the hydrogen-bonded structures and the spatial arrangement of these molecules, offering a deeper understanding of their chemical behavior and reactivity (Gehman et al., 2019).
Chemical Reactions and Properties
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. These include acylation, condensation with aromatic aldehydes, and reactions with amines to form novel heterocyclic compounds. Such reactivity patterns underline the utility of this compound in synthetic chemistry for constructing complex molecules with potential biological activity (Mulholland et al., 1972).
Physical Properties Analysis
The physical properties of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and material science. The crystallization behavior, as observed in the formation of co-crystals with its oxidized derivative, provides valuable information on the solubility and stability of this compound under various conditions, which is essential for its practical application in synthesis and formulation processes (Gehman et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, including its reactivity towards nucleophiles, electrophiles, and various reagents, play a significant role in its applications in organic synthesis. The compound's ability to undergo a wide range of chemical transformations allows for the synthesis of a variety of biologically active molecules and polymers with potential applications in different fields (Jones et al., 1990).
Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, are potent, competitive inhibitors of porcine liver GAO in vitro. Their inhibition activity has implications in reducing urinary oxalate levels in ethylene glycol-fed rats, which is significant for medical research (Rooney et al., 1983).
Co-crystallization Studies
A study on the crystallization of 3-ethyl-4-methyl-3-pyrrolin-2-one resulted in 1:1 co-crystals of this compound with 3-ethyl-4-methyl-3-pyrroline-2,5-dione. This research contributes to the understanding of molecular structures and interactions, essential in the field of crystallography and material science (Gehman et al., 2019).
Application in Polymer Solar Cells
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione derivatives are used in the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes for applications as an electron transport layer in inverted polymer solar cells. These materials, due to their electron-deficient nature and planar structure, demonstrate high conductivity and electron mobility, enhancing the power conversion efficiency of solar cells (Hu et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those structurally similar to 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione, are effective organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These derivatives increase in inhibition efficiency with concentration and are primarily controlled by a chemisorption process (Zarrouk et al., 2015).
Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and characterized for potential application in novel organic optoelectronic materials. Their photophysical properties, such as absorption and emission bands, make them suitable for use in biological systems and as acid–base indicators (Zhang et al., 2014).
properties
IUPAC Name |
3-ethyl-4-methylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBICSJJYOPOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174021 | |
Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
CAS RN |
20189-42-8 | |
Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020189428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5G691PF96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.